molecular formula C17H17ClN4O B10955538 3-chloro-N-[1-(2,4-dimethylphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-N-[1-(2,4-dimethylphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10955538
M. Wt: 328.8 g/mol
InChI Key: QDORGODRBNDFAY-UHFFFAOYSA-N
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Description

3-chloro-N-[1-(2,4-dimethylphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[1-(2,4-dimethylphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed to form the carbon-carbon bonds necessary for the pyrazolo[1,5-a]pyrimidine scaffold .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The choice of reagents and catalysts is crucial to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[1-(2,4-dimethylphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-chloro-N-[1-(2,4-dimethylphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Properties

Molecular Formula

C17H17ClN4O

Molecular Weight

328.8 g/mol

IUPAC Name

3-chloro-N-[1-(2,4-dimethylphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C17H17ClN4O/c1-10-5-6-13(11(2)9-10)12(3)20-17(23)15-14(18)16-19-7-4-8-22(16)21-15/h4-9,12H,1-3H3,(H,20,23)

InChI Key

QDORGODRBNDFAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)NC(=O)C2=NN3C=CC=NC3=C2Cl)C

Origin of Product

United States

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